molecular formula C19H29NO2 B100047 3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one CAS No. 16870-63-6

3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one

Katalognummer: B100047
CAS-Nummer: 16870-63-6
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: FEMKAXDOHJXFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core structure, which is substituted with a hexahydro-1H-azepin-1-yl group and a butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- typically involves the reaction of propiophenone with hexahydro-1H-azepine and butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Analyse Chemischer Reaktionen

Types of Reactions

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wirkmechanismus

The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

16870-63-6

Molekularformel

C19H29NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one

InChI

InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3

InChI-Schlüssel

FEMKAXDOHJXFEF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2

16870-63-6

Synonyme

1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.